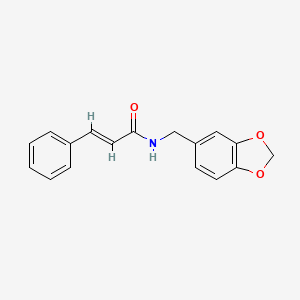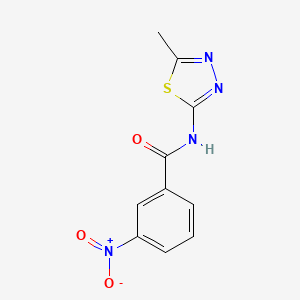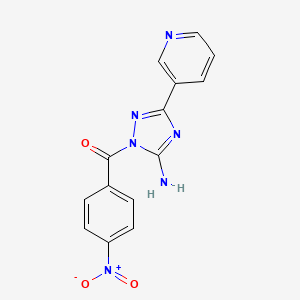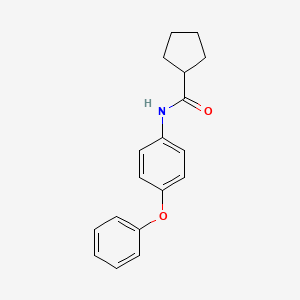
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide, also known as BPAA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. BPAA is a member of the acrylamide family and is structurally similar to other compounds such as acrylamide and methacrylamide.
作用機序
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide acts as a Michael acceptor and reacts with nucleophilic amino acid residues such as cysteine and lysine. This reaction leads to the covalent modification of the protein, which can alter its function. This compound has been shown to selectively modify proteins that are involved in various cellular processes such as apoptosis, autophagy, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various cellular processes. It has been found to induce apoptosis in cancer cells by selectively modifying proteins involved in the apoptotic pathway. This compound has also been shown to induce autophagy in cells, which can lead to cell death. Additionally, this compound has been found to have anti-inflammatory properties by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2).
実験室実験の利点と制限
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an ideal tool for studying intracellular processes. This compound is also stable under physiological conditions, making it suitable for use in live cell imaging experiments. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the research of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide. One direction is the development of this compound-based probes for the detection of specific proteins and enzymes in living cells. Another direction is the use of this compound as a tool for the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, the study of the selectivity of this compound for specific amino acid residues can lead to the development of new inhibitors for enzymes involved in various cellular processes.
合成法
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide involves a multistep process that begins with the reaction of 1,3-benzodioxole with benzyl bromide to form 1-(benzyl)-1,3-benzodioxole. This intermediate is then reacted with phenylacetic acid to form this compound. The final product is obtained through purification techniques such as column chromatography and recrystallization.
科学的研究の応用
N-(1,3-benzodioxol-5-ylmethyl)-3-phenylacrylamide has been found to have potential use in various research applications such as drug discovery, protein labeling, and bioconjugation. It can be used as a fluorescent probe for the detection of proteins and enzymes in living cells. This compound can also be used as a substrate for the development of inhibitors of enzymes such as cathepsin B and caspase-3, which are involved in various diseases such as cancer and Alzheimer's disease.
特性
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-17(9-7-13-4-2-1-3-5-13)18-11-14-6-8-15-16(10-14)21-12-20-15/h1-10H,11-12H2,(H,18,19)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHFQRBROLTNGQ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647409 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)

![3-[4-(dimethylamino)phenyl]-2-(4-morpholinylcarbonyl)acrylonitrile](/img/structure/B5729425.png)
![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)





![4-[(5-nitro-2-pyridinyl)oxy]benzaldehyde semicarbazone](/img/structure/B5729490.png)
![2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5729494.png)

![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5729513.png)